molecular formula C7H14N2 B8190185 (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane

(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane

Cat. No.: B8190185
M. Wt: 126.20 g/mol
InChI Key: GXIMUJOQZCMEFY-RNFRBKRXSA-N
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Description

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane is a bicyclic amine characterized by a rigid octane framework with two nitrogen atoms at positions 2 and 5 and a methyl substituent at position 2. Its stereochemical configuration (1R,4R) confers distinct spatial properties, influencing its reactivity and biological interactions. This compound is primarily utilized in medicinal chemistry as a σ1 receptor ligand and as a precursor in asymmetric organocatalysis due to its rigid, electron-rich structure .

Properties

IUPAC Name

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIMUJOQZCMEFY-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC[C@@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereoselective Cyclization via Dieckmann Analogous Reactions

The Dieckmann cyclization has emerged as a cornerstone for constructing the 2,5-diazabicyclo[2.2.2]octane scaffold. Holl et al. demonstrated that methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate undergoes deprotonation and cyclization to yield mixed methyl silyl ketals, which are hydrolyzed to form the bicyclic core . Key findings include:

Parameter Conditions Yield Diastereomeric Ratio
BaseLiHMDS (1.2 equiv)15%>20:1
SolventTHF, −78°C to 25°C
Post-Cyclization StepHydrolysis with TBAF84%>99% ee

This method leverages a six-membered Na⁺-chelate intermediate to enforce stereochemical fidelity, though strain in the bicyclo[2.2.2]octane system limits yields .

Enantioselective Tandem Conjugate Addition-Cyclization

A metal-free, organocatalytic approach enables enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, which serve as precursors for N-methylation. By reacting α′-ethoxycarbonyl cyclohexenone with nitroolefins in the presence of a cinchona alkaloid-derived catalyst, the tandem reaction achieves >97% enantiomeric excess (ee) . The mechanism involves:

  • Michael Addition : Nitroolefin attacks the enolate of cyclohexenone, forming a nitroalkane intermediate.

  • Intramolecular Cyclization : Base-mediated conjugate addition closes the bicyclic framework.

Optimized conditions use tetramethylguanidine (TMG) and TBAF, yielding 84% of the desired product with >20:1 dr .

Vapor-Phase Catalytic Alkylation of Diazabicyclo Precursors

Adapting methods from DABCO synthesis, alkyl-1,4-diazabicyclo[2.2.2]octanes are prepared via vapor-phase reactions over acidic silica-alumina catalysts. For example, diethylene triamine reacts at 330–430°C under nitrogen flow, followed by fractional distillation to isolate 2-methyl derivatives . Critical parameters include:

Catalyst Temperature LHSV Product Purity
SiO₂-Al₂O₃ (85:15)370°C0.288%
ZSM-5 Zeolite300°C0.195%

Post-synthesis, trituration with n-pentane removes impurities, achieving >99% purity .

Stereochemical Resolution via Chiral Auxiliaries

Chiral sulfinylimines enable asymmetric induction during cyclization. For instance, (S)-configured sulfinyl groups direct the facial selectivity of intramolecular additions, yielding the (1R,4R) enantiomer with 90:10 dr . Subsequent hydrogenolysis of the sulfinyl group and N-methylation completes the synthesis:

(S)-SulfinylimineLiAlH4(1R,4R)-BicycloamineCH₃I(1R,4R)-2-Methyl Derivative\text{(S)-Sulfinylimine} \xrightarrow{\text{LiAlH}_4} \text{(1R,4R)-Bicycloamine} \xrightarrow{\text{CH₃I}} \text{(1R,4R)-2-Methyl Derivative}

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • It serves as a precursor in the synthesis of complex organic molecules due to its unique bicyclic structure.
    • Used in coordination chemistry as a ligand to form metal complexes.
  • Catalysis :
    • Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
    • Particularly effective in reactions such as the Baylis-Hillman reaction and Michael addition due to its nucleophilic properties.

Biology

  • Biological Studies :
    • The compound's structure allows it to interact with biological targets, making it valuable in studying enzyme activities and receptor interactions.
    • It has potential applications in drug design due to its ability to modulate biological pathways.
  • Pharmaceutical Applications :
    • Used in the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic agents.
    • Its unique properties may lead to the discovery of novel drugs targeting specific diseases.

Case Study 1: Catalytic Applications

Research has demonstrated that (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane significantly enhances yields in catalytic reactions compared to traditional catalysts like DABCO (1,4-Diazabicyclo[2.2.2]octane). Studies indicated improved selectivity and efficiency in synthesizing complex organic compounds.

Investigations into the biological activity of this compound revealed its potential as a lead compound for developing new antimicrobial agents. The structure-activity relationship studies showed that modifications to the bicyclic framework could enhance its potency against specific microbial strains.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₄N₂ (base), C₇H₁₄N₂·2HCl (dihydrochloride salt)
  • Molecular Weight : 199.12 g/mol (dihydrochloride salt)
  • Thermal Stability : Decomposes above 300°C .
  • Synthesis : Prepared via catalytic debenzylation of dibenzyl derivatives or microwave-assisted coupling reactions .

Comparison with Structural Analogs

Impact of Bicyclo Ring Size

The number of carbon atoms in the bicyclic framework significantly alters steric and electronic properties:

Compound Bicyclo System Ring Size Key Applications Thermal Stability Reference
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane [2.2.2] 8-membered σ1 receptor ligands, catalysis Decomposes >300°C
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane [2.2.1] 7-membered Synthetic intermediates Not reported
7,9-Diazabicyclo[4.2.2]decane derivatives [4.2.2] 10-membered σ1 receptor modulation Moderate stability

Findings :

  • The [2.2.2]octane system exhibits superior rigidity compared to smaller [2.2.1]heptane analogs, enhancing σ1 receptor binding affinity by 30-fold when functionalized with cyclohexylmethyl groups .
  • Larger bicyclo systems (e.g., [4.2.2]decane) show reduced synthetic accessibility but improved pharmacokinetic profiles .

Substituent Effects

Substituents on the nitrogen atoms modulate biological activity and solubility:

Compound Substituent σ1R Binding Affinity (Ki, nM) Aqueous Solubility Reference
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane Methyl 8.5 ± 1.2 (human myeloma) Low
2,5-Diazabicyclo[2.2.2]octane + cyclohexylmethyl Cyclohexylmethyl 0.3 ± 0.1 (optimal affinity) Moderate
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane Benzyl Inactive Poor

Findings :

  • Cyclohexylmethyl substitution at nitrogen enhances σ1R affinity by stabilizing hydrophobic interactions in the receptor pocket .
  • Bulky substituents (e.g., benzyl) reduce activity due to steric hindrance .

Stereochemical Considerations

Stereoisomerism critically impacts biological activity:

Compound Configuration Cytotoxic Activity (IC₅₀, µM) Reference
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane 1R,4R 2.44 (trimer)
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.2]octane 1S,4S 3.27 (trimer)
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane 1R,4R Intermediate in synthesis

Findings :

  • The (1R,4R) configuration in [2.2.2]octane derivatives shows higher cytotoxic activity than (1S,4S) isomers, likely due to optimal spatial alignment with target proteins .
  • Stereochemical purity is crucial for catalytic applications; impurities reduce enantioselectivity .

Findings :

  • The [2.2.2]octane scaffold is preferred in drug design for its balance of rigidity and solubility, while [2.2.1]heptane derivatives are niche intermediates .

Biological Activity

(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane is a bicyclic organic compound with the molecular formula C7H14N2. This compound is of significant interest in various fields of research, particularly in medicinal chemistry and biological applications due to its unique structural characteristics and potential biological activities.

Chemical Structure and Properties

The compound features a bicyclic structure that allows for unique interactions with biological targets. Its stereochemistry is critical for its biological activity, influencing how it interacts with enzymes and receptors.

PropertyValue
IUPAC Name(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.2]octane
Molecular FormulaC7H14N2
Molecular Weight126.201 g/mol
CAS Number1260591-87-4

(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane interacts with specific molecular targets due to its ability to fit into unique binding sites on enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Properties

Research has demonstrated that derivatives of diazabicyclo compounds exhibit significant antimicrobial activity. For instance, studies have shown that cationic surfactants derived from diazabicyclo compounds possess potent bactericidal and fungicidal properties:

  • Bactericidal Activity : Some derivatives showed bactericidal activity against strains such as Staphylococcus aureus and Bacillus cereus, outperforming conventional antibiotics like Norfloxacin.
  • Fungicidal Activity : The fungicidal effects were noted to be significantly higher than those of standard antifungal agents like Ketoconazole .

Neuroprotective Effects

Preliminary studies suggest that (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in the context of neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study evaluating the efficacy of various surfactants derived from diazabicyclo compounds found that (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane derivatives demonstrated:

  • Minimum Inhibitory Concentrations (MICs) : Values as low as 1.95 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Study 2: Neuroprotective Mechanisms

Research into the neuroprotective mechanisms of bicyclic compounds has indicated that these compounds can interfere with oxidative stress pathways and reduce neuronal apoptosis in vitro.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityNeuroprotective Potential
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octaneHighModerate
(1R,4R)-2,5-Diazabicyclo(2.2.2)octaneModerateLow
Bicyclo[2.1.1]hexaneLowLow

Q & A

What are the established synthetic routes for (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane, and what are their mechanistic considerations?

Basic
Synthesis typically involves cyclization of pre-functionalized amines or reductive amination strategies. For example, bicyclic diazabicyclo frameworks are often constructed via intramolecular alkylation or ring-closing metathesis. A common approach includes reacting 1,2-diamine derivatives with carbonyl compounds under acidic conditions to form the bicyclic core, followed by methylation at the 2-position using methylating agents like methyl iodide . Key challenges include controlling stereochemistry and avoiding over-alkylation. Mechanistic studies emphasize the role of solvent polarity and temperature in directing regioselectivity.

How can the stereochemical integrity of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane be confirmed experimentally?

Basic
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is widely used for enantiomeric separation. Complementary techniques include:

  • Circular Dichroism (CD) : To correlate optical activity with absolute configuration.
  • X-ray Crystallography : Provides definitive proof of stereochemistry by resolving the crystal lattice structure .
  • NMR Spectroscopy : NOESY or ROESY experiments can identify spatial proximity of protons to infer ring conformation .

What role does (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane play in asymmetric catalysis, and how does its structure enhance enantioselectivity?

Advanced
The compound acts as a chiral ligand or organocatalyst in asymmetric Michael additions and Diels-Alder reactions. Its rigid bicyclic framework restricts conformational flexibility, enforcing precise spatial arrangement of reactive sites. The methyl group at the 2-position modulates steric bulk, influencing substrate binding. Studies show that the (1R,4R) configuration enhances enantioselectivity by up to 90% ee in proline-derived catalysis models . Computational docking simulations (e.g., DFT calculations) further reveal how non-covalent interactions (e.g., π-stacking) stabilize transition states .

How do solvent and counterion selection impact the reactivity of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane in supramolecular assemblies?

Advanced
In supramolecular chemistry, the compound’s ammonium groups participate in hydrogen bonding and ion-pairing. Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, enhancing host-guest binding with crown ethers or cucurbiturils. Counterions like chloride or tetrafluoroborate alter solubility and aggregation behavior. For instance, bulky counterions (e.g., BArF⁻) reduce ion pairing, increasing catalytic turnover in aqueous media .

What analytical strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological
Discrepancies in bioactivity (e.g., receptor binding affinity) often arise from variations in:

  • Purity : Use LC-MS to verify >98% purity and exclude byproducts.
  • Assay Conditions : Standardize buffer pH, ionic strength, and temperature across studies.
  • Receptor Conformation : Employ cryo-EM or SPR to validate target protein folding .
    Meta-analyses of published IC₅₀ values under controlled conditions are recommended to identify outliers .

How can computational modeling predict the environmental fate of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane?

Advanced
QSAR models and molecular dynamics simulations estimate biodegradation pathways and partition coefficients (e.g., log Kow). The compound’s low log P (-0.3) suggests high aqueous solubility, increasing mobility in aquatic systems. Hydrolysis studies at varying pH levels (1–13) predict stability under neutral conditions but rapid degradation in acidic environments .

What are the limitations of using (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane in high-temperature reactions?

Methodological
Above 150°C, thermal decomposition generates methylamine and cyclic ketones, confirmed by TGA-MS. To mitigate:

  • Use inert atmospheres (N₂/Ar) to suppress oxidation.
  • Shorten reaction times (<1 hr) and employ microwave-assisted synthesis for rapid heating .

How does the compound’s topology influence its pharmacokinetic properties in drug design?

Advanced
The bicyclic structure improves metabolic stability by shielding amine groups from cytochrome P450 oxidation. However, its high polarity limits blood-brain barrier penetration. Prodrug strategies (e.g., esterification) enhance bioavailability, as demonstrated in preclinical models targeting neuraminidase .

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